N-{4-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE
Overview
Description
N-{4-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsThe final step often involves the sulfonation of the benzene ring using sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-{4-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The bromine and chlorophenyl groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the bromine or chlorophenyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Dehalogenated pyrazole derivatives.
Substitution: Formation of new pyrazole derivatives with different substituents.
Scientific Research Applications
N-{4-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-{4-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways in pathogens or cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Similar in structure but contains a thiazole ring instead of a pyrazole ring.
N-{4-[(4-BROMOPHENYL)SULFONYL]BENZOYL}-L-VALINE: Contains a sulfonyl group and is used for its antimicrobial properties.
Uniqueness
N-{4-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O2S/c1-12-2-8-15(9-3-12)25(23,24)21-17-16(18)11-22(20-17)10-13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRPHNOQZHFLAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2Br)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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